tert-Butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate is an intriguing compound that falls within the category of organic molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process that begins with the formation of the core octahydropyrrolo[3,4-c]pyrrole framework. This is achieved through a series of cyclization reactions, often utilizing starting materials like diethyl malonate and ethyl acetoacetate. The key intermediate is often generated via a Diels-Alder reaction followed by hydrogenation to yield the octahydro derivative.
tert-Butyl groups are introduced through alkylation reactions, using tert-butyl bromide in the presence of a base like sodium hydride
Industrial Production Methods
For large-scale production, the synthesis might be optimized to include catalytic hydrogenation steps to improve yields and reduce reaction times. Solvent choice and reaction conditions are also tailored to maximize efficiency and purity of the final product.
Chemical Reactions Analysis
tert-Butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate participates in various chemical reactions:
Oxidation: : It can undergo oxidation reactions, often with reagents like potassium permanganate, to introduce hydroxyl groups or form ketones and aldehydes.
Reduction: : The compound is amenable to reduction using agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: : It can undergo nucleophilic substitution reactions where functional groups like halides or esters can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
This compound finds a multitude of uses across scientific research fields:
Chemistry: : As a building block for the synthesis of complex natural products and pharmaceuticals due to its versatile functional groups and stable structure.
Biology: : Studied for its potential role in inhibiting certain biological pathways, making it of interest in drug discovery and development.
Medicine: : Explored as a potential lead compound for the design of new therapeutic agents, particularly those targeting neurological or metabolic disorders.
Industry: : Utilized in the development of specialty chemicals and materials, owing to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of this compound in biological systems typically involves its interaction with specific molecular targets:
Molecular Targets and Pathways: : It can bind to enzyme active sites or receptor proteins, influencing biochemical pathways such as signal transduction, metabolic processes, or gene expression. The exact mechanism varies depending on the biological context and specific target.
Comparison with Similar Compounds
When compared to other similar compounds, tert-Butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate stands out due to its stability and reactivity profile:
Unique Aspects: : Its tert-butyl group confers added steric hindrance, influencing reactivity and making it more resistant to degradation under certain conditions.
Similar Compounds: : Other compounds in the same family include various substituted pyrroles and pyrrolidines, like N-tert-butylpyrrolidine-2-carboxylate and octahydropyrrolo[3,4-c]pyrrole derivatives.
This exploration not only highlights the compound’s potential but also serves as a jumping-off point for further detailed research and application development. If there's something you want to discuss further, I can definitely dive deeper.
Properties
IUPAC Name |
tert-butyl (3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6)/t2*8-,9-;/m00./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWQHBFBQPFJEO-LVAJUWGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2C1.CC(C)(C)OC(=O)N1CC2CNCC2C1.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CNC[C@H]2C1.CC(C)(C)OC(=O)N1C[C@@H]2CNC[C@H]2C1.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.